molecular formula C21H18ClNO5S B2623037 N-((4-chlorophenyl)sulfonyl)-2-methoxy-N-(4-methoxyphenyl)benzamide CAS No. 431923-22-7

N-((4-chlorophenyl)sulfonyl)-2-methoxy-N-(4-methoxyphenyl)benzamide

Cat. No.: B2623037
CAS No.: 431923-22-7
M. Wt: 431.89
InChI Key: BPNHZJRDYHERAB-UHFFFAOYSA-N
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Description

Historical Context of Sulfonamide-Benzamide Hybrid Compounds

The development of sulfonamide drugs in the early 20th century marked a turning point in treating bacterial infections. Sulfanilamide, the first synthetic sulfonamide, demonstrated that simple aromatic sulfonamides could inhibit bacterial growth by interfering with folate synthesis. By the 1930s, derivatives such as sulfapyridine further expanded therapeutic applications, notably curing previously lethal pneumococcal pneumonias. These advancements underscored the potential of sulfonamides as a scaffold for drug development.

Parallel to sulfonamide research, benzamide derivatives emerged as bioactive molecules with applications in analgesia and enzyme inhibition. The fusion of sulfonamide and benzamide motifs began in the mid-20th century, driven by the need to enhance pharmacokinetic properties and target specificity. For instance, hybrid molecules combining sulfonamide’s antibacterial activity with benzamide’s enzyme-inhibiting capabilities were synthesized to address multidrug resistance.

The compound N-((4-chlorophenyl)sulfonyl)-2-methoxy-N-(4-methoxyphenyl)benzamide exemplifies this hybridization trend. Its design leverages sulfonamide’s ability to bind bacterial enzymes and benzamide’s structural rigidity, which stabilizes interactions with biological targets. Historical synthetic approaches, such as reacting sulfonyl chlorides with amines or acylating benzamide intermediates, laid the groundwork for modern methods used to produce this compound.

Structural Uniqueness and Functional Group Synergy

This compound features four critical functional groups:

  • Sulfonamide group (-SO₂NH-) : Imparts antibacterial activity by mimicking para-aminobenzoic acid (PABA), a substrate in bacterial folate synthesis.
  • Benzamide core (-C₆H₄-CONH-) : Enhances binding affinity to target proteins through π-π stacking and hydrogen bonding.
  • 4-Chlorophenyl moiety : Introduces electron-withdrawing effects, stabilizing the sulfonamide group and modulating solubility.
  • Methoxy groups (-OCH₃) : Improve lipophilicity and membrane permeability, critical for bioavailability.

The synergy between these groups is evident in the compound’s electronic and steric properties. The sulfonamide’s sulfonyl group withdraws electrons, enhancing the benzamide’s electrophilicity and facilitating interactions with nucleophilic residues in enzyme active sites. Meanwhile, the 4-chlorophenyl and methoxy substituents fine-tune the molecule’s polarity, balancing solubility and cellular uptake.

Synthetic routes to this compound often begin with benzene derivatives. For example, nitration and reduction yield aniline intermediates, which undergo sulfonation and acylation to form the sulfonamide-benzamide backbone. A representative synthesis involves:

  • Sulfonation of 4-chlorobenzenesulfonyl chloride with ammonia to form the sulfonamide intermediate.
  • Acylation of 4-methoxyaniline with 2-methoxybenzoyl chloride.
  • Coupling the sulfonamide and benzamide intermediates via nucleophilic substitution.

This multi-step process highlights the precision required to integrate diverse functional groups while maintaining chemical stability.

Properties

IUPAC Name

N-(4-chlorophenyl)sulfonyl-2-methoxy-N-(4-methoxyphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18ClNO5S/c1-27-17-11-9-16(10-12-17)23(21(24)19-5-3-4-6-20(19)28-2)29(25,26)18-13-7-15(22)8-14-18/h3-14H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPNHZJRDYHERAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N(C(=O)C2=CC=CC=C2OC)S(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18ClNO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((4-chlorophenyl)sulfonyl)-2-methoxy-N-(4-methoxyphenyl)benzamide typically involves the condensation of benzoic acids and amines. One efficient method includes the use of diatomite earth@IL/ZrCl4 under ultrasonic irradiation . This green and rapid pathway provides a high yield and is considered eco-friendly. The reaction is performed under mild conditions, making it suitable for industrial applications.

Industrial Production Methods

In industrial settings, the production of benzamide derivatives, including this compound, often involves the use of solid acid catalysts. These catalysts are prepared via a two-step procedure and are reusable, which enhances the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-((4-chlorophenyl)sulfonyl)-2-methoxy-N-(4-methoxyphenyl)benzamide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: The compound can be reduced by adding hydrogen or removing oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts or specific reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and catalysts like palladium on carbon. The conditions for these reactions vary but generally involve controlled temperatures and pressures to ensure optimal yields.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can result in a variety of derivatives, depending on the substituents introduced.

Scientific Research Applications

Synthesis and Structural Characteristics

N-((4-chlorophenyl)sulfonyl)-2-methoxy-N-(4-methoxyphenyl)benzamide can be synthesized through various chemical pathways involving sulfonylation reactions. The compound's structure features a sulfonamide functional group, which is known for its diverse biological activities. The synthesis typically involves the reaction of 4-chlorobenzenesulfonyl chloride with 2-methoxy-N-(4-methoxyphenyl)aniline under basic conditions, leading to the formation of the desired benzamide derivative.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing sulfonamide moieties. For instance, derivatives similar to this compound have been evaluated for their efficacy against various cancer cell lines. Research indicates that these compounds can inhibit cell proliferation and induce apoptosis in cancer cells, particularly in ovarian and colon cancer models .

The mechanism of action often involves the inhibition of specific kinases and other enzymes that are crucial for cancer cell survival and proliferation. For example, certain sulfonamide derivatives have been shown to target vascular endothelial growth factors and platelet-derived growth factors, which are essential for tumor angiogenesis .

Antibacterial Properties

Sulfonamides, including those with similar structures to this compound, have demonstrated antibacterial activity against a range of pathogens. Their mechanism typically involves the inhibition of bacterial folate synthesis, which is vital for DNA replication and cell division . This makes them useful in treating bacterial infections.

Case Studies and Research Findings

Several studies have documented the effectiveness of related compounds in clinical settings:

  • Study on Anticancer Agents : A series of 5-chloro-2-methoxy-N-(4-sulphamoylphenyl)benzamide derivatives were synthesized and tested against human ovarian cancer cell lines (A2780) and colon cancer cell lines (HCT-116). One compound exhibited a GI50 value of 1.9 µM against pancreatic carcinoma (MIA PaCa-2), indicating significant antiproliferative effects .
  • Antibacterial Efficacy : Research has shown that modifications to the sulfonamide structure can enhance antibacterial activity against resistant strains, suggesting a potential pathway for developing new antibiotics based on this scaffold .

Mechanism of Action

The mechanism of action of N-((4-chlorophenyl)sulfonyl)-2-methoxy-N-(4-methoxyphenyl)benzamide involves its interaction with specific molecular targets and pathways. The compound’s sulfonyl and methoxy groups play crucial roles in its binding affinity and activity. It is believed to exert its effects by inhibiting certain enzymes or receptors, thereby modulating biological processes .

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations

Chlorine and Methoxy Positioning
Compound Substituents Key Spectral/Structural Features Reference
Target Compound 4-Cl (sulfonyl), 2-OCH₃, 4-OCH₃ Sulfonyl linkage; IR: 1247–1255 cm⁻¹ (C=S)
N-(4-Chlorophenyl)-4-formyl-2-methoxybenzamide 4-Cl, 2-OCH₃, 4-CHO Aldehyde oxidation product; IR: ~1680 cm⁻¹ (C=O)
2-Chloro-N-(4-methoxyphenyl)benzamide 2-Cl, 4-OCH₃ Dihedral angle: 79.20° between rings
4-Chloro-N-(2-methoxyphenyl)benzamide 4-Cl, 2-OCH₃ Methoxy ortho to amide; altered solubility
Sulfonyl vs. Carbonyl Linkages
Compound Linkage Type Tautomerism Observed? Reference
Target Compound Sulfonyl (SO₂) No -
5-Chloro-N-(4-chlorophenyl)-2-sulfamoylbenzamide Sulfonamide (NHSO₂) Thione-thiol equilibrium
Hydrazinecarbothioamides [4–6] Thioamide (C=S) Thione tautomer dominant

Key Insight : Sulfonyl linkages provide rigidity and resistance to tautomerism compared to thioamides, which exhibit dynamic equilibria affecting reactivity .

Molecular Geometry

Dihedral Angles and Planarity
Compound Dihedral Angle (Ar1–Ar2) Substituent Effects Reference
Target Compound Not reported Para substituents likely enhance planarity -
N-(2-Nitrophenyl)-4-bromo-benzamide ~45.9°–33.5° Ortho-nitro disrupts conjugation
2-Hydroxy-N-(4-methylphenyl)benzamide ~85° Intramolecular H-bonding reduces angle

Key Insight : Para-substituted methoxy/chloro groups in the target compound likely promote coplanar aromatic rings, facilitating intermolecular interactions in crystal packing or biological targets.

Biological Activity

N-((4-chlorophenyl)sulfonyl)-2-methoxy-N-(4-methoxyphenyl)benzamide, a compound with potential pharmaceutical applications, has garnered attention for its diverse biological activities. This article reviews the compound's synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be represented by the following chemical structure:

  • Molecular Formula : C22H20ClNO6S
  • Molecular Weight : 445.91 g/mol

This compound features a sulfonamide functional group, which is known for its role in various biological activities, particularly in the field of medicinal chemistry.

Antiviral Activity

Recent studies have highlighted the antiviral potential of related benzamide derivatives. For instance, N-phenylbenzamide derivatives have shown broad-spectrum antiviral effects against viruses such as HIV-1 and Hepatitis B Virus (HBV). The mechanism involves the enhancement of intracellular levels of APOBEC3G (A3G), a cytidine deaminase that inhibits viral replication .

Key Findings :

  • Compound IMB-0523 : A derivative similar to this compound demonstrated significant anti-HBV activity in vitro and in vivo .
  • Mechanism : Increased A3G levels lead to inhibited HBV replication, indicating a potential therapeutic pathway for chronic HBV infections.

Antitumor Activity

The compound has also been evaluated for its antitumor properties. Research indicates that benzamide derivatives can inhibit various cancer cell lines through multiple mechanisms, including apoptosis induction and cell cycle arrest.

Compound Cancer Cell Line IC50 (µM) Mechanism of Action
IMB-0523HCT-15< 10Induction of apoptosis
Other DerivativesA-431< 5Cell cycle arrest and apoptosis induction

Case Studies

  • Study on Antiviral Activity :
    • Objective : To evaluate the efficacy of IMB-0523 against HBV.
    • Methodology : In vitro assays were conducted using HepG2.2.15 cells to measure viral load reduction.
    • Results : IMB-0523 significantly reduced HBV replication compared to control groups, demonstrating its potential as an anti-HBV agent .
  • Antitumor Evaluation :
    • Objective : To assess the cytotoxic effects of this compound on various cancer cell lines.
    • Methodology : MTT assays were performed on multiple cancer cell lines including HCT-15 and A-431.
    • Results : The compound exhibited notable cytotoxicity with IC50 values indicating strong antitumor activity .

The biological activity of this compound is attributed to several mechanisms:

  • Inhibition of Viral Replication : By enhancing A3G levels, the compound disrupts viral RNA synthesis.
  • Induction of Apoptosis in Cancer Cells : The compound triggers apoptotic pathways leading to cancer cell death.

Q & A

Q. Methodological Notes

  • Synthesis Optimization : Use DOE (Design of Experiments) to vary stoichiometry, solvent, and catalysts.
  • Fluorescence Quenching Studies : Introduce quenchers (e.g., KI) to assess dynamic vs. static quenching mechanisms.
  • Crystallography : Refine structures with Olex2 and validate using R-factor convergence (<0.05) .

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